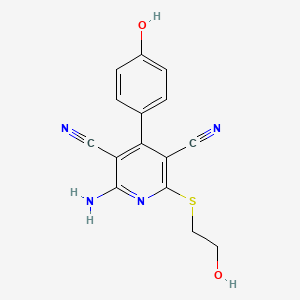![molecular formula C16H23NO3 B10770576 [(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate CAS No. 736144-17-5](/img/structure/B10770576.png)
[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID16290936C1b” is a small molecular drug with the chemical formula C16H23NO3 . It is known for its potential as a discovery agent and has been investigated for various therapeutic applications . The compound is also referred to by several synonyms, including 736144-17-5, GTPL8613, CTK2H1087, DTXSID70658350, and BDBM50148296 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID16290936C1b” involves the reaction of a phenylpropan-2-yl group with an oxohexan-2-yl group to form a carbamate linkage. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of “PMID16290936C1b” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted to its corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating diseases such as rheumatoid arthritis and bone disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes, such as cathepsin H and cathepsin K. These enzymes play crucial roles in the degradation of the extracellular matrix and bone resorption. By inhibiting these enzymes, “PMID16290936C1b” can modulate various biological pathways, including the lysosome, osteoclast differentiation, and toll-like receptor signaling pathways .
Comparison with Similar Compounds
- 736144-17-5
- GTPL8613
- CTK2H1087
- DTXSID70658350
- BDBM50148296
Comparison: “PMID16290936C1b” is unique in its specific inhibition of cathepsin H and cathepsin K, which distinguishes it from other similar compounds. Its molecular structure and functional groups contribute to its distinct pharmacological properties and potential therapeutic applications .
Properties
CAS No. |
736144-17-5 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-3-4-10-15(12-18)17-16(19)20-13(2)11-14-8-6-5-7-9-14/h5-9,12-13,15H,3-4,10-11H2,1-2H3,(H,17,19)/t13-,15-/m0/s1 |
InChI Key |
WNKGMQLRHKONID-ZFWWWQNUSA-N |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)O[C@@H](C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C=O)NC(=O)OC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[14C]histidine](/img/structure/B10770509.png)
![[14C]GlySar](/img/structure/B10770512.png)

![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)
![2-[[3,4-Dioxo-2-(pyridin-4-ylamino)cyclobuten-1-yl]amino]-2-(3-hydroxyphenyl)acetamide](/img/structure/B10770549.png)

![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)
![1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate](/img/structure/B10770556.png)
![N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B10770564.png)

![5-[4-(4-cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-4-(hydroxymethyl)-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10770578.png)
![3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B10770584.png)
![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770589.png)
